

P2Y6 Receptor Activation by MRS2693 Trisodium: A Technical Guide

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Compound of Interest		
Compound Name:	MRS2693 trisodium	
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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the activation of the P2Y6 purinergic receptor by the selective agonist, **MRS2693 trisodium**. It includes quantitative data on the agonist's potency and selectivity, detailed descriptions of the primary signaling cascades initiated by receptor activation, and standardized protocols for key in vitro experiments. The information is intended to serve as a practical guide for researchers investigating the physiological and pathophysiological roles of the P2Y6 receptor.

MRS2693 Trisodium: Properties and Potency

MRS2693 is a potent and selective agonist for the P2Y6 receptor, a G-protein coupled receptor (GPCR) endogenously activated by uridine diphosphate (UDP).[1][2][3] Its high selectivity makes it an invaluable tool for elucidating the specific functions of the P2Y6 receptor without confounding off-target effects at other P2Y subtypes.[1][4][5]

Chemical Properties

The key chemical identifiers and properties for **MRS2693 trisodium** salt are summarized below.



Property	Value	Source
Molecular Formula	C9H10IN2Na3O12P2	[6]
Molecular Weight	596.0 g/mol	[1][6]
CAS Number	1448858-83-0	[5][6]
Synonyms	5-lodo-UDP trisodium salt	[4]

Pharmacological Profile

MRS2693 demonstrates high potency at the human P2Y6 receptor with negligible activity at other P2Y receptor subtypes.[1][5]

Parameter	Value	Species/System	Source
EC50	0.015 μM (15 nM)	Human P2Y6 Receptor	[1][5][7]
pEC ₅₀	7.8	Human P2Y6 Receptor	[8]
Activity Type	Full Agonist	Human P2Y6 Receptor	[8]
Selectivity	Inactive at other P2Y subtypes	Not Specified	[1][4][5]

P2Y6 Receptor Signaling Pathways

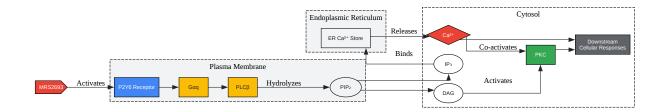
Activation of the P2Y6 receptor by MRS2693 initiates multiple intracellular signaling cascades, primarily through $G\alpha q$ and $G\alpha 13$ proteins. These pathways regulate a diverse range of cellular functions, from inflammation to cell migration.[9][10]

Canonical Gαq/PLC Signaling Pathway

The predominant signaling pathway for the P2Y6 receptor is mediated by the Gq family of G-proteins.[10][11] This cascade leads to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).[3][12]



- Receptor Activation: MRS2693 binds to and activates the P2Y6 receptor.
- G-Protein Coupling: The activated receptor engages the Gαq protein, causing it to release GDP and bind GTP.
- PLC Activation: The activated Gαq subunit stimulates Phospholipase C (PLCβ).[12]
- Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate
 (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3]
- Calcium Mobilization: IP₃ diffuses to the endoplasmic reticulum (ER) and binds to IP₃
 receptors, triggering the release of stored Ca²+ into the cytoplasm.[3][13]
- PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates members of the Protein Kinase C (PKC) family, which then phosphorylate downstream target proteins.[3]



Canonical P2Y6 Gqq signaling pathway.

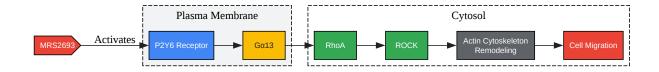
Gα13/ROCK Pathway in Cell Migration

In addition to G α q coupling, the P2Y6 receptor can signal through the G α 13 protein to regulate the actin cytoskeleton and promote cell migration.[9] This pathway involves the activation of the RhoA/ROCK signaling axis.

- G α 13 Activation: Upon agonist binding, the P2Y6 receptor activates the G α 13 protein.
- RhoA Activation: Gα13, in turn, activates the small GTPase RhoA.



- ROCK Activation: RhoA-GTP activates Rho-associated kinase (ROCK).
- Cytoskeletal Remodeling: ROCK phosphorylates downstream targets that lead to actin cytoskeleton reorganization, formation of filopodia and focal adhesions, and ultimately, directed cell migration.[9]



P2Y6-mediated cell migration pathway via Gα13/ROCK.

Other Downstream Pathways

Activation of the P2Y6 receptor by MRS2693 has also been shown to modulate other important signaling pathways, including:

- ERK1/2 Pathway: P2Y6 activation can lead to the phosphorylation and activation of the ERK1/2 MAP kinases.[2][7]
- NF-κB Pathway: MRS2693 can reduce the activation of the pro-inflammatory transcription factor NF-κB, contributing to its cytoprotective effects.[7][14]

Key Experimental Protocols

The following section details standardized methodologies for quantifying the activation of the P2Y6 receptor by MRS2693.

Intracellular Calcium Mobilization Assay

This assay directly measures the functional consequence of P2Y6-G α q activation by monitoring the release of intracellular calcium stores.



Principle: Cells expressing the P2Y6 receptor are loaded with a ratiometric calcium-sensitive dye, such as Fura-2 AM. Upon agonist stimulation, the increase in intracellular [Ca²⁺] is detected as a change in the dye's fluorescence emission ratio, which is measured using a fluorescence plate reader or microscope.[1][8]

Methodology:

- Cell Culture: Seed cells (e.g., 1321N1 astrocytoma cells or HeLa cells transfected with the human P2Y6 receptor) into a 96-well black, clear-bottom plate and culture overnight.[8][15]
- Dye Loading: Aspirate the culture medium and wash cells with a buffered salt solution (e.g., HBSS). Add the loading buffer containing Fura-2 AM (e.g., 2-5 μM) and a non-ionic surfactant like Pluronic F-127.
- Incubation: Incubate the plate for 45-60 minutes at 37°C in the dark to allow for dye deesterification.
- Washing: Gently wash the cells two to three times with the buffer to remove extracellular dye. Add fresh buffer to each well.

Measurement:

- Place the plate in a fluorescence microplate reader equipped with dual excitation filters.
- Measure the baseline fluorescence for a short period by alternating excitation between
 340 nm and 380 nm and measuring emission at ~510 nm.
- Using an automated injector, add varying concentrations of MRS2693 to the wells.
- Immediately begin recording the post-stimulation fluorescence ratio (F340/F380) over time.
- Data Analysis: The change in the fluorescence ratio is proportional to the intracellular [Ca²⁺]. Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value.





Workflow for an intracellular calcium mobilization assay.

Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a robust, cumulative measure of $G\alpha q$ pathway activation by quantifying the accumulation of a downstream metabolite of IP₃.

Principle: In the presence of lithium chloride (LiCl), which blocks the degradation of inositol monophosphate (IP1), the activation of the PLC pathway leads to a buildup of IP1. This accumulation can be measured using sensitive techniques like Homogeneous Time-Resolved Fluorescence (HTRF).[8]

Methodology:

- Cell Culture: Plate P2Y6-expressing cells in a suitable format (e.g., 96- or 384-well white plates) and culture overnight.
- Stimulation: Aspirate the culture medium and replace it with a stimulation buffer containing LiCl and the desired concentrations of MRS2693.
- Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.
- Cell Lysis: Add the supplied lysis buffer to each well to stop the reaction and release the intracellular contents.

Detection:

- Add the HTRF detection reagents to the lysate. This typically includes an IP1 analog conjugated to a fluorophore (e.g., d2) and an anti-IP1 antibody conjugated to a FRET donor (e.g., Europium cryptate).
- In the absence of cellular IP1, the antibody-cryptate binds the IP1-d2, bringing the donor and acceptor into close proximity and generating a high FRET signal.



- Cellular IP1 produced upon receptor stimulation competes with the IP1-d2 for antibody binding, leading to a decrease in the FRET signal.
- Measurement: After a final incubation period (e.g., 60 minutes at room temperature), read the plate on an HTRF-compatible reader (measuring emission at two wavelengths, e.g., 665 nm and 620 nm).
- Data Analysis: Calculate the HTRF ratio and plot it against the agonist concentration to determine the EC₅₀ for IP1 accumulation.



Workflow for an HTRF-based IP1 accumulation assay.

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